molecular formula C5H6N2O3 B556120 Ethyl cyanoglyoxylate-2-oxime CAS No. 3849-21-6

Ethyl cyanoglyoxylate-2-oxime

Cat. No.: B556120
CAS No.: 3849-21-6
M. Wt: 142.11 g/mol
InChI Key: LCFXLZAXGXOXAP-QPJJXVBHSA-N
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Mechanism of Action

Target of Action

Ethyl Cyanoglyoxylate-2-Oxime, also known as Ethyl Isonitrosocyanoacetate, is a chemical compound that primarily targets the formation of oximes and hydrazones . It acts as a non-explosive alternative to HOBt or HOAt, and allows high peptide coupling rates at low racemization when applied in combination with carbodiimides .

Mode of Action

The compound interacts with its targets through a process known as the formation of oximes In this process, the nitrogen (N) acts as a nucleophile in competition with oxygen (O). The reaction with N forms the oxime in an essentially irreversible process as the adduct dehydrates .

Biochemical Pathways

The compound affects the biochemical pathways involved in the synthesis of heterocycle scaffolds. Oxime esters, such as this compound, have gained great attention in the last decade as applicable building blocks, internal oxidizing agents, and directing groups in the synthesis of –, S-, and O-containing heterocycle scaffolds .

Pharmacokinetics

It is known that the compound is a non-explosive alternative to hobt or hoat, suggesting that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties

Result of Action

The result of the compound’s action is the formation of oximes and hydrazones, which are important in various chemical reactions . Moreover, the compound allows high peptide coupling rates at low racemization when applied in combination with carbodiimides .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the formation of oximes and hydrazones is an essentially irreversible process, suggesting that the compound’s action may be influenced by the presence of other reactants . Additionally, the compound’s stability may be affected by temperature, as suggested by its use as a non-explosive alternative to HOBt or HOAt .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl cyanoglyoxylate-2-oxime can be synthesized from ethyl cyanoacetate through a series of chemical reactions. The synthesis involves the reaction of ethyl cyanoacetate with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is typically carried out in an aqueous medium at a temperature of around 0-5°C .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Ethyl cyanoglyoxylate-2-oxime undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxime derivatives, amines, and substituted compounds, depending on the specific reagents and conditions used .

Comparison with Similar Compounds

Ethyl cyanoglyoxylate-2-oxime is unique in its ability to inhibit racemization and improve coupling efficiency in peptide synthesis. Similar compounds include:

  • Hydroxybenzotriazole (HOBt)
  • Hydroxyazabenzotriazole (HOAt)
  • Ethyl isonitrosocyanoacetate

Compared to these compounds, this compound offers a non-explosive alternative with high efficiency and low racemization rates .

Properties

IUPAC Name

ethyl (2E)-2-cyano-2-hydroxyiminoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3/c1-2-10-5(8)4(3-6)7-9/h9H,2H2,1H3/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCFXLZAXGXOXAP-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NO)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=N/O)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701268244
Record name Ethyl (2E)-2-cyano-2-(hydroxyimino)acetate
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Molecular Weight

142.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56503-39-0, 3849-21-6
Record name Ethyl (2E)-2-cyano-2-(hydroxyimino)acetate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl cyanohydroxyiminoacetate
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Record name 3849-21-6
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Record name Ethyl (2E)-2-cyano-2-(hydroxyimino)acetate
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Record name Ethyl cyano(hydroxyimino)acetate
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Record name Ethyl (E)-cyano(hydroxyimino)acetate
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Synthesis routes and methods I

Procedure details

62.5% sulfuric acid (603.7 g) were added dropwise to sodium nitrite (507.2 g) and ethyl cyanoacetate (791.0 g) in water (2,540 ml) at 30° to 40° C. over 2.2 hrs. under cooling. After completion of the addition, the mixture was stirred at a room temperature for 2 hrs, and the nitrogen oxide (NO2) was removed under reduced pressure, and the residue was cooled to 15° C. to separate crystals, which were filtered off and washed twice with water (150 ml) and twice with toluene (200 ml), and dried at 50° C. to give ethyl 2-hydroxyiminocyanoacetate (932.9 g, yield: 93.9%).
Quantity
603.7 g
Type
reactant
Reaction Step One
Quantity
507.2 g
Type
reactant
Reaction Step One
Quantity
791 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Ethylcyanoacetate (11.3 g, 100 mmol) is added to a solution of sodium nitrite (8.3 g, 120 mmol) in distilled water (50 ml) and acetic acid (8.0 ml=8.4 g, 140 mmol) is added to the stirred mixture. The ester disappears and soon yellow crystals of the sodium derivative start to separate. Next day the crystals are collected and then dissolved in 2N HCl (50 ml). The product is extracted with ether (four times, 50 ml each time) and the extracts dried over anhydrous Na2SO4. Removal of the solvent by evaporation in vacuo leaves a crystalline residue, ethyl 2-hydroxyimino-2-cyanoacetate, melting at 133° C. (12.4 g, 87%).
Quantity
11.3 g
Type
reactant
Reaction Step One
Quantity
8.3 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of sodium nitrite (57.30 g, 830.60 mmol) in water (710.00 ml) was treated with ethyl cyanoacetate (100.00 g, 884.00 mmol). 85% Orthophosphoric acid (36.60 ml, 540.00 mmol) was added dropwise over 45 min, while keeping the temperature of the reaction mixture below 35° C. with the aid of an ice bath. At the end of the addition, the mixture was warmed to 40° C. and stirred for 1 hour. The reaction was quenched at 45° C. with fuming HCl (73.90 ml, 880.00 mmol), and the mixture was then left to cool to room temperature and at 0° C. overnight to complete precipitation. The solid was filtered, the filtrate washed with water and dried under high vacuum overnight to yield 70 g of cyano-hydroxyimino-acetic acid ethyl ester as white crystals. A second batch was obtained by extracting the mother liquor with ether (44.00 g, total yield 91%).
Quantity
57.3 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
710 mL
Type
solvent
Reaction Step One
Quantity
36.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
73.9 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl cyanoglyoxylate-2-oxime
Reactant of Route 2
Reactant of Route 2
Ethyl cyanoglyoxylate-2-oxime

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